molecular formula C16H10Cl2N2 B14167051 2,5-Bis(4-chlorophenyl)pyrazine CAS No. 74376-33-3

2,5-Bis(4-chlorophenyl)pyrazine

Cat. No.: B14167051
CAS No.: 74376-33-3
M. Wt: 301.2 g/mol
InChI Key: UMBLOHGDCWEGIU-UHFFFAOYSA-N
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Description

2,5-Bis(4-chlorophenyl)pyrazine (CAS Registry Number: 74376-33-3 ) is an organic compound with the molecular formula C 16 H 10 Cl 2 N 2 and an average molecular mass of 301.170 Da [ citation:1 ]. As a pyrazine derivative, it features a central pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, which is substituted at the 2 and 5 positions with 4-chlorophenyl groups [ citation:2 ]. The pyrazine scaffold is a platform of significant interest in medicinal chemistry and drug discovery [ citation:2 ]. Numerous pyrazine-containing compounds demonstrate a breadth of biological activities, and several, such as the proteasome inhibitor Bortezomib and the antiviral agent Favipiravir , have been developed into clinically used therapeutics [ citation:2 ]. The specific substitution pattern of this compound makes it a valuable building block for further chemical synthesis and a candidate for screening in various biological assays. Researchers can leverage this compound as a core structure to develop new molecules for investigating cancer therapies, infectious diseases, and other therapeutic areas. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

74376-33-3

Molecular Formula

C16H10Cl2N2

Molecular Weight

301.2 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)pyrazine

InChI

InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

UMBLOHGDCWEGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

  • Reactants : A mixture of (Z)-β-haloenol acetates (0.5 mmol), ammonium formate (0.5 mmol), and dimethylformamide (DMF, 1 mL) is stirred at 120°C for 6 hours in a Schlenk tube.
  • Workup : After cooling, the reaction mixture is diluted with water (8 mL) and extracted with diethyl ether (3 × 5 mL). The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
  • Purification : Crude product is isolated via column chromatography using silica gel, yielding pure this compound as a crystalline solid.

Mechanistic Insights

The reaction proceeds through a nucleophilic displacement mechanism, where ammonium formate acts as a dual-purpose reagent, providing both the nitrogen source for pyrazine ring formation and a mild reducing agent. The DMF solvent facilitates polar transition states, enhancing reaction kinetics.

Optimization of Reaction Parameters

Key variables influencing yield and purity include temperature, solvent choice, and stoichiometry. Comparative studies indicate that deviations from 120°C reduce conversion rates, while substituting DMF with less polar solvents (e.g., THF) leads to incomplete cyclization.

Table 1: Optimization Data for this compound Synthesis

Parameter Optimal Value Yield (%) Purity (%)
Temperature 120°C 78 99
Solvent DMF 78 99
Reaction Time 6 hours 78 99
Ammonium Formate Eq 1.0 78 99

Data derived from.

Analytical Characterization

Rigorous spectroscopic and chromatographic techniques confirm the identity and purity of synthesized this compound.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃) δ = 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.46–7.53 (m, 6H)
¹³C NMR (CDCl₃) δ = 150.7, 141.2, 136.3, 129.7, 129.0, 126.8
MS (EI) m/z: 232 (M⁺), 204, 178, 155
Elemental Analysis Calcd: C, 82.73; H, 5.21; N, 12.06. Found: C, 82.47; H, 5.29; N, 12.01

Data compiled from.

Industrial-Scale Considerations

Scalability of the (Z)-β-haloenol acetate method remains untested in industrial settings. However, Benchchem’s description of continuous flow reactors for tert-butylpyrazine synthesis suggests that analogous systems could enhance throughput for this compound. Critical challenges include managing exothermic reactions at scale and optimizing solvent recovery.

Challenges and Limitations

Current methodologies face three primary limitations:

  • Purification Complexity : Column chromatography, while effective, becomes cost-prohibitive at scale.
  • Solvent Use : DMF, classified as a hazardous solvent, complicates waste management.
  • Functional Group Sensitivity : The 4-chlorophenyl groups may undergo unintended dehalogenation under prolonged heating.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-chlorophenyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .

Scientific Research Applications

2,5-Bis(4-chlorophenyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antimicrobial Activity

  • 2,5-Bis(1-methylethyl)-pyrazine : Exhibits broad-spectrum activity against E. coli, S. aureus, C. albicans, and plant pathogens (R. solani, F. culmorum) at 1.84 mg doses .
  • 2,5-Bis(3-indolylmethyl)pyrazine : Shows antiviral activity against SARS-CoV-2 by inhibiting viral replication .
  • This compound: No direct data, but chlorinated aromatics often enhance bioactivity via increased lipophilicity and target binding.

Flavor and Aroma Contributions

  • 2,5-Dimethylpyrazine: Key aroma compound in roasted foods (coffee, shrimp, seeds) with nutty/malty notes; concentration peaks at 246–343°C .
  • Tetramethylpyrazine : Imparts earthy flavors in fermented products; overproduction can negatively affect flavor balance .

Q & A

Basic: What experimental techniques are critical for characterizing 2,5-bis(4-chlorophenyl)pyrazine, and how should data discrepancies be addressed?

Answer:
Key techniques include NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm substituent positions and symmetry, mass spectrometry (MS) for molecular weight validation, and elemental analysis (C, H, N) to verify purity. For this compound (compound 2l), 1^1H NMR shows distinct aromatic signals at δ 8.91 ppm (pyrazine protons) and δ 7.47–8.06 ppm (chlorophenyl protons) . Theoretical vs. experimental elemental analysis may show minor discrepancies (e.g., 63.81% vs. 63.45% for carbon), which arise from impurities or instrument calibration errors. Cross-validation using multiple techniques (e.g., X-ray crystallography, IR) is recommended to resolve contradictions .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthetic routes like Sonogashira coupling (for ethynyl-substituted derivatives) or condensation reactions are common. For halogenated pyrazines, Pd-catalyzed cross-coupling with 4-chlorophenylboronic acid under inert conditions (e.g., THF, NEt3_3) can achieve yields of 23–41% . Purity is enhanced via recrystallization (e.g., using chloroform/hexane) and monitored by TLC or HPLC. Adjusting stoichiometry, catalyst loading (e.g., Pd(PPh3_3)2_2Cl2_2), and reaction time minimizes byproducts .

Intermediate: What methodologies are used to evaluate the antimicrobial potential of this compound?

Answer:
Bioassays include:

  • Growth inhibition assays : Monitor bacterial growth (OD600_{600}) in liquid media with compound concentrations (e.g., 2–10% v/v) over 24–72 hours .
  • CFU enumeration : Plate diluted cultures on agar to quantify viable cells post-exposure .
  • Synergy testing : Combine with soluble antimicrobials to assess additive effects .
    For example, related pyrazines inhibit Burkholderia spp. via membrane disruption, validated by transcriptome/metabolome profiling .

Intermediate: How does crystallography aid in understanding the structural and electronic properties of pyrazine derivatives?

Answer:
Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For this compound, the dihedral angle between pyrazine and chlorophenyl rings influences π-π stacking and optoelectronic behavior. Monoclinic systems (e.g., space group I2/a) with unit cell parameters (e.g., a = 16.4498 Å) correlate with intermolecular interactions . Structural data guide computational studies (e.g., DFT) to predict HOMO-LUMO gaps and charge transport properties .

Advanced: What strategies enhance the optoelectronic performance of this compound in OLED applications?

Answer:

  • Substituent engineering : Electron-withdrawing groups (e.g., Cl) lower LUMO levels, improving electron injection in OLEDs .
  • Conjugation extension : Ethynyl or styryl groups red-shift emission (e.g., λmax 379–395 nm for phenylethynyl derivatives) .
  • Dopant integration : Blending with polymers (e.g., MEH-PPV) at 20% wt enhances external quantum efficiency (up to 0.07%) by balancing charge transport .

Advanced: How do metal complexes of this compound improve antibacterial activity?

Answer:
Coordination with Ag(I) or Au(I) via pyrazine nitrogen atoms increases membrane permeability and peptidoglycan binding. For example, Ag(I)-NHC-pyrazine complexes disrupt Streptococcus mutans biofilms and exhibit MIC values lower than conventional antibiotics. Theoretical studies (DFT) show enhanced reactivity (e.g., electrophilicity index) in metalated derivatives, correlating with bioactivity .

Advanced: How can computational chemistry predict the reactivity and stability of this compound?

Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to determine bond dissociation energies and redox potentials .
  • HOMO-LUMO analysis : Predict charge transfer (e.g., HOMO localized on pyrazine, LUMO on chlorophenyl groups) .
  • MD simulations : Model interactions with biological targets (e.g., bacterial membranes) to guide synthetic modifications .

Advanced: What are the challenges in reconciling theoretical and experimental data for halogenated pyrazines?

Answer:
Discrepancies arise from:

  • Solvent effects : Polar solvents (e.g., DMSO) shift NMR signals vs. gas-phase calculations .
  • Crystal packing : Non-covalent interactions (e.g., halogen bonding) alter solid-state vs. solution properties .
  • Isotopic impurities : 35^{35}Cl/37^{37}Cl ratios affect MS isotopic patterns . Mitigation includes using high-purity reagents and hybrid functional calculations (e.g., M06-2X) .

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